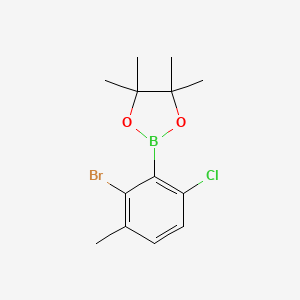

2-Bromo-6-chloro-3-methylphenylboronic acid pinacol ester

Descripción

2-Bromo-6-chloro-3-methylphenylboronic acid pinacol ester is a boronic acid derivative where the boronic acid moiety is protected as a pinacol ester. This modification enhances solubility in organic solvents and stabilizes the boron center, making it a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . The compound features a trisubstituted aromatic ring with bromo, chloro, and methyl groups, which influence both electronic and steric properties. These substituents render it suitable for regioselective coupling in pharmaceutical and materials chemistry, particularly in constructing complex molecules with defined stereoelectronic profiles .

Propiedades

IUPAC Name |

2-(2-bromo-6-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrClO2/c1-8-6-7-9(16)10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJWNNWJNCRZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-methylphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-6-chloro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common dehydrating agents used include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-6-chloro-3-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the boronic ester to the corresponding borane.

Major Products Formed

Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the phenylboronic ester with an aryl halide.

Oxidation: The major product is the corresponding phenol.

Reduction: The major product is the corresponding borane.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 2-bromo-6-chloro-3-methylphenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions , which are crucial for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The mechanism involves:

- Oxidative Addition : The palladium catalyst reacts with the aryl halide.

- Transmetalation : The boronic ester transfers its aryl group to the palladium complex.

- Reductive Elimination : The biaryl product is formed while regenerating the palladium catalyst.

Medicinal Chemistry

Due to its ability to form stable carbon-boron bonds, this compound plays a vital role in developing new drugs and therapeutic agents. Boronic acids are known for their interactions with biomolecules, which can lead to enzyme inhibition. For instance, derivatives of boronic acids have shown potential in inhibiting proteasome activity, making them relevant in cancer therapy .

Material Science

In industry, this compound is used in producing advanced materials such as polymers and electronic components. Its reactivity allows for the modification of polymer backbones, enhancing material properties like conductivity and strength.

Case Study 1: Pharmaceutical Applications

Recent studies have highlighted the use of 2-bromo-6-chloro-3-methylphenylboronic acid pinacol ester in synthesizing analogs of flutamide, a drug used in prostate cancer treatment. In vitro screening against various cancer cell lines demonstrated that these synthesized compounds exhibited anti-proliferative activity, indicating potential therapeutic benefits .

Case Study 2: Environmental Monitoring

The compound's reactivity with diols has been explored for developing sensors capable of detecting glucose levels, which is crucial for diabetes management. Modifications to the aromatic ring have enhanced binding affinities for non-reducing sugars, showcasing its utility in biomedical applications .

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-chloro-3-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester reacts with the palladium-aryl complex, transferring the aryl group to the palladium center.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

*Estimated based on solubility trends for pinacol esters in chloroform .

Solubility and Stability

Pinacol esters universally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example, phenylboronic acid pinacol ester shows 3–5× higher solubility in chloroform and ketones than phenylboronic acid . The target compound’s solubility aligns with this trend, though steric bulk from the methyl group may slightly reduce solubility relative to less hindered analogs. Stability studies on 4-nitrophenylboronic acid pinacol ester reveal rapid decomposition in the presence of H₂O₂, forming 4-nitrophenol , suggesting that electron-deficient aryl boronic esters may be more reactive toward oxidizing agents.

Reactivity in Cross-Coupling Reactions

- Catalyst efficiency : The bromo and chloro substituents facilitate oxidative addition with palladium catalysts, enabling cross-couplings at lower catalyst loadings (e.g., 0.5–2 mol% Pd) compared to esters with electron-donating groups .

- Regioselectivity : Steric hindrance from the 3-methyl group can direct coupling to less hindered positions, contrasting with nitro-substituted esters, where electronic effects dominate .

Key Research Findings

Solubility Advantage : Pinacol esters consistently outperform parent boronic acids in solubility, with chloroform being the optimal solvent (e.g., >100 mg/mL for most esters) .

Reactivity Hierarchy: Electron-withdrawing groups (Br, Cl, NO₂) enhance cross-coupling efficiency, while electron-donating groups (OCH₃, SCH₃) require harsher conditions .

Applications in Drug Development : The compound’s structural motifs are prevalent in topoisomerase inhibitors and kinase-targeted therapies .

Actividad Biológica

2-Bromo-6-chloro-3-methylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, like other boronic acids, exhibits unique reactivity due to the presence of the boron atom, which can form reversible covalent bonds with various biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Boronic acids are known for their ability to interact with diols and other nucleophiles, influencing various biological processes. The specific mechanisms through which 2-bromo-6-chloro-3-methylphenylboronic acid pinacol ester exerts its effects include:

- Enzyme Inhibition : This compound may act as an inhibitor of proteasomes and other enzymes involved in cellular signaling pathways. For instance, derivatives of boronic acids have been shown to inhibit proteasome activity, which is crucial in cancer therapy .

- Targeting Kinases : Research indicates that boronic acids can selectively inhibit kinases such as ALK2, ALK4, and ALK5. This selectivity is critical for minimizing side effects associated with broader-spectrum inhibitors .

Anticancer Properties

Numerous studies have investigated the anticancer potential of boronic acid derivatives, including 2-bromo-6-chloro-3-methylphenylboronic acid pinacol ester. Key findings include:

- Inhibition of Tumor Growth : In vitro studies have demonstrated that compounds similar to 2-bromo-6-chloro-3-methylphenylboronic acid exhibit significant cytotoxicity against various cancer cell lines. For example, analogs have shown promising results against prostate cancer cells by functioning as antiandrogens .

- Selectivity and Potency : The selectivity of this compound for specific kinases (e.g., ALK2) over others (e.g., ALK5) suggests that it could be developed into a targeted therapy with reduced toxicity profiles .

Pharmacokinetics and ADME Studies

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-bromo-6-chloro-3-methylphenylboronic acid pinacol ester. Research indicates:

- Metabolic Stability : Compounds in this category often exhibit moderate to high stability in liver microsomes from both mouse and human sources. This stability is crucial for maintaining therapeutic levels in vivo .

- Cellular Permeability : The ability of this compound to permeate cellular membranes is vital for its effectiveness as a therapeutic agent. Studies using Caco-2 cell lines have provided insights into its permeability characteristics .

Case Studies

Several case studies highlight the practical applications and biological activity of 2-bromo-6-chloro-3-methylphenylboronic acid pinacol ester:

- Prostate Cancer Treatment : A study synthesized a series of boronic acid derivatives to evaluate their efficacy as antiandrogens in prostate cancer models. The derivatives exhibited varying degrees of potency, with some showing significant inhibition of cancer cell proliferation .

- Proteasome Inhibition : Research demonstrated that certain boronic acid derivatives could effectively inhibit proteasome activity in vitro, leading to apoptosis in cancer cells. This mechanism positions them as potential candidates for further development in cancer therapies .

Comparative Analysis

The table below summarizes the biological activities of 2-bromo-6-chloro-3-methylphenylboronic acid pinacol ester compared to other related compounds:

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-6-chloro-3-methylphenylboronic acid pinacol ester?

The compound can be synthesized via decarboxylative borylation of carboxylic acid derivatives using visible light irradiation. This method avoids metal catalysts by generating boryl radicals through photoinitiation, enabling the replacement of carboxylic acid groups with boronate esters . Alternatively, Suzuki-Miyaura cross-coupling precursors can be synthesized by reacting halogenated aryl precursors with bis(pinacolato)diboron in the presence of palladium catalysts .

Q. How does the pinacol ester group influence the stability and handling of this boronic acid derivative?

The pinacol ester protects the boronic acid moiety from hydrolysis, enhancing stability in air and moisture. Storage recommendations include refrigeration (2–8°C) in sealed containers under inert gas to prevent degradation. Avoid exposure to strong oxidizers or acidic/basic conditions, which may cleave the ester .

Q. What analytical techniques are routinely used to characterize this compound?

- UV-Vis spectroscopy : Monitors reaction progress by tracking absorption peaks (e.g., λmax shifts during boronate ester formation) .

- NMR spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR confirm structural integrity and boron coordination .

- Mass spectrometry : Validates molecular weight and purity (>97% by GC/HPLC) .

Q. What are the typical applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, particularly in pharmaceutical scaffolds. The halogen substituents (Br, Cl) enhance electrophilicity, facilitating coupling with aryl/heteroaryl partners .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Br, Cl, CH3) influence reactivity in cross-coupling reactions?

- Steric effects : The 3-methyl group may hinder transmetalation steps in palladium-catalyzed couplings, requiring optimized ligands (e.g., SPhos or XPhos) to mitigate steric congestion .

- Electronic effects : Bromine and chlorine increase electrophilicity at the para position, accelerating oxidative addition but potentially competing in regioselective couplings. Computational studies (DFT) can predict site selectivity .

Q. What mechanisms underlie chemoselective transformations involving this boronic ester?

Controlled speciation via in situ generation of borinic esters (e.g., using nBuLi and TFAA) enables chemoselective allylboration or iterative C–C bond formation. <sup>11</sup>B NMR studies confirm intermediate formation and reaction pathways .

Q. How can data contradictions in reaction outcomes be resolved when using structurally similar boronic esters?

- Kinetic vs. thermodynamic control : Competing pathways (e.g., radical vs. polar mechanisms) may arise under different conditions (light vs. thermal activation). Detailed reaction monitoring (e.g., <sup>11</sup>B NMR) clarifies dominant pathways .

- Substituent effects : Systematic variation of substituents (e.g., replacing Br with F) and comparative kinetic studies (UV-Vis/GC-MS) isolate electronic/steric contributions .

Q. What strategies improve diastereo- and enantioselectivity in allylboration reactions using this compound?

- Chiral auxiliaries : Use of α-substituted allylboronic esters with chiral ligands (e.g., TADDOL) enhances enantioselectivity.

- In situ borinic ester formation : Trapping intermediates with TFAA reverses inherent Z-selectivity to achieve high E-selectivity (>90%) in aldehyde allylboration .

Methodological Considerations

Q. How can researchers optimize reaction conditions for low-yielding cross-couplings?

- Solvent screening : Polar aprotic solvents (DMF, THF) improve Pd catalyst stability.

- Additives : K2CO3 or CsF enhances transmetalation efficiency in Suzuki reactions .

- Light activation : Visible light irradiation (450 nm) promotes radical-based pathways, bypassing traditional catalytic limitations .

Q. What precautions are critical when handling this compound under inert conditions?

- Moisture control : Use Schlenk lines or gloveboxes for air-sensitive steps.

- Quenching : Residual boronic esters should be quenched with H2O2/NaOH to form less reactive borate salts .

Tables

Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H14BBrClFO2 | |

| Molecular Weight | 335.41 g/mol | |

| Storage Conditions | 2–8°C, inert atmosphere | |

| Purity (Analytical Standard) | >97% (GC/HPLC) |

Table 2. Common Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | Pd(PPh3)4 (2 mol%) | 85–92% |

| Ligand | SPhos (4 mol%) | ↑ Selectivity |

| Solvent | THF/DMF (1:1) | ↑ Solubility |

| Temperature | 80°C | ↑ Conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.